molecular formula C10H16 B1669985 Deca-1,4,9-triene CAS No. 10124-98-8

Deca-1,4,9-triene

Cat. No. B1669985
CAS RN: 10124-98-8
M. Wt: 136.23 g/mol
InChI Key: TVEFFNLPYIEDLS-CLFYSBASSA-N
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Description

Deca-1,4,9-triene is a biochemical . It is also known as 1,4,9-Decatriene and its molecular formula is C10H16 . The average mass is 136.234 Da .


Synthesis Analysis

The synthesis of Deca-1,4,9-triene has been described in a few studies. For instance, a passage from Deca-1,4,9-triene to (E,E)-dodeca-8,10-dienol in five stages with an overall yield of 23% has been found by the selective transformations of deca-1,4,9-trien-1-yltrimethylsilane .


Molecular Structure Analysis

The molecular structure of Deca-1,4,9-triene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Deca-1,4,9-triene molecule contains a total of 25 bonds. There are 9 non-H bonds, 3 multiple bonds, 6 rotatable bonds, and 3 double bonds .


Chemical Reactions Analysis

The trimerization of butadiene to 1,5,9-cyclododecatriene is technically the most important process giving access to medium-ring compounds . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts, formed in the trimerization of butadiene .


Physical And Chemical Properties Analysis

Deca-1,4,9-triene has a molecular weight of 136.23404 g/mol . The IUPAC name is (4E)-deca-1,4,9-triene .

Scientific Research Applications

Synthesis and Material Science

Deca-1,4,9-triene plays a significant role in the field of synthesis and material science. Yusupova et al. (1978) discuss the linear co-oligomerization of trimethylvinylsilane with butadiene, resulting in the formation of deca-1,4,9-triene through desilylation of the resultant trienes. This process is relevant for synthesizing silicon-containing polyenes, highlighting the utility of deca-1,4,9-triene in creating new materials with specific chemical properties (Yusupova et al., 1978).

Photolysis and Chemical Transformations

Photolysis and chemical transformations involving deca-1,4,9-triene have been explored extensively. Tobe et al. (2001) synthesized dialkynylmethylenebicyclo[4.3.1]deca-1,3,5-triene derivatives as precursors to generate dialkynylvinylidenes, which upon photolysis, yielded linear polyynes. This study demonstrates the potential of deca-1,4,9-triene derivatives in producing new chemical structures through light-induced transformations (Tobe et al., 2001).

Catalytic Applications

Catalytic applications of compounds related to deca-1,4,9-triene have been investigated. D’yakonov et al. (2017) developed a catalytic system based on Co(acac)2 for [6 + 2] cycloaddition of terminal alkynes to cyclooctatetraene, producing substituted bicyclo[4.3.1]decanes. This research shows the applicability of deca-1,4,9-triene structures in facilitating new types of catalytic reactions, useful in synthetic organic chemistry (D’yakonov et al., 2017).

Polymerization and Material Properties

The use of deca-1,4,9-triene derivatives in polymerization and the study of material properties is another significant application. Stelzer et al. (1986) showed the use of tricyclo[4.2.2.02,5]deca-3,7,9-triene as a monomer for metathesis polymerizations, investigating several catalyst systems and their influence on the polymer's molecular weight and composition. This research contributes tounderstanding how deca-1,4,9-triene derivatives can be utilized in the creation of polymers with unique properties (Stelzer et al., 1986).

Chemical Reactions and Structure Analysis

Deca-1,4,9-triene is also involved in diverse chemical reactions and structure analysis. For instance, Kreiter and Eckert (1997) studied the light-induced [6+2] cycloadditions of dienes to tricarbonyl(η6-1,3,5,7-cyclooctatetraene)chromium, where deca-1,4,9-triene derivatives played a crucial role. This type of research is essential for understanding complex chemical reactions and the formation of new compounds (Kreiter & Eckert, 1997).

Biochemistry and Natural Compounds

In the realm of biochemistry and natural compounds, Odinokov et al. (1984) explored the transformation of deca-1,4,9-triene to (E,E)-dodeca-8,10-dienol, a process relevant in the synthesis of certain insect pheromones. This showcases the potential of deca-1,4,9-triene in the synthesis of biologically active compounds (Odinokov et al., 1984).

Future Directions

The trimerization of butadiene to 1,5,9-cyclododecatriene is still a very important intermediate, mainly for the production of laurolactam and polyamide-12, one of the most important specialty engineering plastics for automotive applications . The recent development of a new process to produce cyclododecanone involving oxidation of 1,5,9-cyclododecatriene with N2O has led to the serendipitous discovery of an array of hitherto unknown byproducts . This contributes to a better understanding of the mechanism of this centrally important reaction .

properties

IUPAC Name

deca-1,4,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFFNLPYIEDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316692
Record name 1,4,9-Decatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,9-Decatriene, (Z)-

CAS RN

10124-98-8
Record name 1,4,9-Decatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10124-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9-Decatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deca-1,4,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
FG Yusupova, GA Gailyunas, II Furley… - Journal of …, 1978 - Elsevier
The linear co-oligomerization of trimethylvinylsilane with butadiene takes place on a nickel-containing catalytic system with formation of 1-trimethylsilyl-trans, trans- and 1-trimethylsilyl-…
Number of citations: 10 www.sciencedirect.com
VN Odinokov, GG Balezina, GY Ishmuratov… - Chemistry of Natural …, 1984 - Springer
A passage from deca-1,4,9-triene (I) to (E,E)-dodeca-8,10-dienol (II) in five stages with an overall yield of 23% has been found by the selective transformations of deca-1,4,9-trien-1-…
Number of citations: 3 link.springer.com
EW Duck, JM Locke, SR Wallis - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
The preparation of dichlorocarbene adducts of the following olefins is described: cis- and trans-deca-1,5,9-triene deca-1,trans-4,9-triene, octa-1, trans-3,cis-6-triene, octa-1,trans-3,7-…
Number of citations: 2 pubs.rsc.org
R Streck - Journal of Molecular Catalysis, 1982 - Elsevier
The polymerization of cyclic olefins with Calderon's catalyst was used as a probe of the ability of about 150 unsaturated compounds to participate in the olefin metathesis reaction. …
Number of citations: 82 www.sciencedirect.com
P Heimbach - Aspects of Homogeneous Catalysis: A Series of …, 1974 - Springer
The cyclotrimerization of buta-l,3-diene to cyclododeca-l,5,9-triene was discovered by G. Wilke in 1956 during an investigation concerned with the effect of titanium and chromium …
Number of citations: 2 link.springer.com
S Tobisch - Journal of the American Chemical Society, 2004 - ACS Publications
A detailed theoretical investigation of the mechanism for the [Ni 0 ]-catalyzed co-oligomerization of 1,3-butadiene and ethylene to afford linear and cyclic C 10 -olefins is presented. …
Number of citations: 18 pubs.acs.org
S Tobisch - Theoretical Aspects of Transition Metal Catalysis: -/-, 2005 - Springer
The transition-metal-catalyzed cyclooligomerization of 1,3-dienes and the co-oligomerization of 1,3-dienes and alkenes, that involve the stereoselective formation of carbon-carbon …
Number of citations: 1 link.springer.com
T Wang, N Jiao - Accounts of chemical research, 2014 - ACS Publications
Conspectus Because of the importance of nitrogen-containing compounds in chemistry and biology, organic chemists have long focused on the development of novel methodologies for …
Number of citations: 242 pubs.acs.org
Y Liang, YF Liang, N Jiao - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
Nitrogen-containing compounds are widely present in both natural products and synthetic compounds, for example, they show up within functional materials, top-selling drugs, as well …
Number of citations: 70 pubs.rsc.org
W Oppolzer, J Ruiz‐Montes - Helvetica chimica acta, 1993 - Wiley Online Library
Palladiumbis(dibenzylideneacetone)/tri(2‐furyl)phosphine‐catalyzed cyclizations of dienyl acetates 2 in the presence of an (1‐alkenyl)(tributyl)stannane and ZnCl 2 provided trans‐…
Number of citations: 56 onlinelibrary.wiley.com

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